1-[1,4-diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
Description
1-[1,4-Diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with phenyl groups at positions 1 and 4, a 2-thienyl group at position 5, and an acetyl moiety at position 2. The triazole ring system is known for its stability and versatility in pharmaceutical and materials science applications, while the thienyl substituent introduces electron-rich aromatic characteristics that may enhance binding interactions in biological systems or influence material properties . Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
1-(2,4-diphenyl-3-thiophen-2-yl-3H-1,2,4-triazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-15(24)19-21-23(17-11-6-3-7-12-17)20(18-13-8-14-25-18)22(19)16-9-4-2-5-10-16/h2-14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHNVTOGOZAUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=CC=C2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1,4-diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[1,4-diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions of the triazole and thienyl rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[1,4-diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may interfere with signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
1-(5-(Benzo[d][1,3]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one
- Structure: Shares the 4,5-dihydro-1H-1,2,4-triazol-3-yl-ethanone backbone but substitutes the thienyl group with a benzodioxol moiety and includes a bromophenyl group.
- These features contrast with the thienyl group’s sulfur-based π-electron interactions in the target compound .
1-(3,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Structure : Incorporates a triazole-thioether linkage and pyridinyl substituent.
- The pyridinyl group offers a nitrogen-based coordination site, differing from the thienyl group’s sulfur-driven electronic effects. This compound is prioritized in anticancer research due to these modifications .
Thiazole- and Oxazole-Based Analogs
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
- Structure : Replaces the triazole core with a thiazole ring and includes a benzofuran moiety.
- Key Differences: The thiazole ring’s reduced aromaticity compared to triazole may decrease thermal stability.
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one
- Structure : Features an oxazole ring instead of triazole.
- Key Differences : The oxazole’s oxygen atom creates a polarizable environment, differing from the triazole’s nitrogen-rich electronic profile. This compound’s applications focus on materials science due to its altered electronic properties .
Comparative Data Table
Q & A
Q. What are the key synthetic routes for preparing 1-[1,4-diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:
- A reflux reaction of an α,β-unsaturated ketone (1 mmol) with hydrazine hydrate (1 mmol) in glacial acetic acid for 4 hours yields the triazole core .
- Multi-step routes may involve thiophene derivatives and hydroxyphenyl precursors under acidic/basic conditions, with intermediates purified via recrystallization (ethanol) .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- NMR spectroscopy : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, phenyl groups at δ 7.3–7.6 ppm) .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the triazole ring and substituents .
- Elemental analysis (CHNS) : Validates purity and empirical formula (e.g., C15H14N2O2S) .
Q. What are the common chemical reactions involving this compound’s functional groups?
- Oxidation : The hydroxyphenyl moiety can form quinones under oxidative conditions .
- Reduction : The ethanone carbonyl group reduces to secondary alcohols using NaBH4 or LiAlH4 .
- Substitution : Halogenation or nitration at the thiophene ring requires electrophilic reagents (e.g., Cl2/FeCl3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Phosphorus pentasulfide (P4S10) enhances sulfur incorporation in thiophene-containing intermediates .
- Solvent effects : Glacial acetic acid improves cyclization efficiency compared to protic solvents .
- Temperature control : Reflux durations >4 hours reduce side products but may degrade heat-sensitive intermediates .
Q. How do substituent variations (e.g., thiophene vs. furan) influence biological activity?
- Thiophene derivatives : Exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and π-conjugation .
- Hydroxyphenyl substituents : Increase antioxidant potential via radical scavenging, as shown in DPPH assays .
- Comparative assays : Use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive/-negative bacteria to quantify substituent effects .
Q. How can contradictory bioactivity data between studies be resolved?
- Structural validation : Confirm compound purity via HPLC (>95%) and cross-check NMR/X-ray data .
- Assay standardization : Control variables like cell line viability (e.g., MTT assay for cytotoxicity) and solvent effects (DMSO concentration <1%) .
- Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods support structure-activity relationship (SAR) studies?
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions .
- Protection/deprotection strategies : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
